2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
Historical Context of Heterocyclic Acetamide Development
Heterocyclic acetamides have emerged as critical scaffolds in medicinal chemistry due to their adaptability in modulating pharmacokinetic and pharmacodynamic properties. The origins of heterocyclic chemistry trace back to the late 19th century, with Viktor Meyer’s discovery of thiophene in 1882 marking a pivotal moment in understanding sulfur-containing heterocycles. Early acetamide derivatives, such as trazodone—a triazolopyridine-based antidepressant—demonstrated the therapeutic potential of nitrogen-rich heterocycles. Trazodone’s success in the 1980s validated the strategic incorporation of heteroatoms to enhance receptor affinity and metabolic stability, principles that underpin modern acetamide design.
The evolution of acetamide chemistry accelerated with the recognition of privileged scaffolds, defined as molecular frameworks capable of interacting with multiple biological targets. Benzodioxole, for instance, gained prominence for its electron-rich aromatic system, which facilitates π-π stacking interactions with protein binding sites. By the 21st century, hybrid molecules combining acetamide linkages with heterocyclic cores became a focal point for addressing complex diseases, particularly cancer and infectious disorders.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(9-12-3-5-14-15(8-12)27-11-26-14)20-10-18-22-21-17-6-4-13(23-24(17)18)16-2-1-7-28-16/h1-8H,9-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHBPDNFNFSBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound vs. Triazole-Thiazole-Acetamide Derivatives (9a–9e)
Compounds 9a–9e (from ) share an acetamide linker but differ in their core structures. For example:
- 9a : Contains a benzimidazole-triazole-thiazole framework.
- 9c : Features a 4-bromophenyl substituent on the thiazole ring.
Key Differences :
- The target compound uses a triazolopyridazine core, whereas 9a–9e employ benzimidazole-triazole systems.
Target Compound vs. S-Alkyl Triazole-Thiol Derivatives
Safonov (2020) synthesized N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, which include thiophene and triazole motifs. However, these lack the pyridazine ring and benzodioxole group, likely reducing steric bulk compared to the target compound .
Table 1: Comparative Data
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates various heterocyclic components that may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a benzodioxole moiety, a thiophene ring, and a triazolo-pyridazine fragment, which are known for their diverse biological activities.
Biological Activity Overview
Research on the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles and triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the benzodioxole and thiophene rings may enhance the compound's interaction with microbial targets, potentially leading to effective inhibition of growth or viability.
Anticancer Properties
The compound's structural components have been associated with anticancer activities. Research indicates that compounds containing triazole and pyridazine rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related triazole derivatives have demonstrated their ability to inhibit key signaling pathways involved in tumor growth.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in critical cellular processes. The modulation of these targets may lead to altered pathways associated with disease states.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or structural analogs:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzodioxole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects (MIC values ranging from 10 to 50 µg/mL) .
- Anticancer Activity : In vitro assays on related triazole compounds revealed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis and showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzodioxole and thiophene rings affect biological activity. For example, increasing electron-withdrawing groups on the thiophene ring enhanced anticancer potency in several tested compounds .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
